5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole
Brand Name: Vulcanchem
CAS No.: 2344678-88-0
VCID: VC4179885
InChI: InChI=1S/C5H5Cl2IN2/c1-10-5(7)4(8)3(2-6)9-10/h2H2,1H3
SMILES: CN1C(=C(C(=N1)CCl)I)Cl
Molecular Formula: C5H5Cl2IN2
Molecular Weight: 290.91

5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole

CAS No.: 2344678-88-0

Cat. No.: VC4179885

Molecular Formula: C5H5Cl2IN2

Molecular Weight: 290.91

* For research use only. Not for human or veterinary use.

5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole - 2344678-88-0

Specification

CAS No. 2344678-88-0
Molecular Formula C5H5Cl2IN2
Molecular Weight 290.91
IUPAC Name 5-chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole
Standard InChI InChI=1S/C5H5Cl2IN2/c1-10-5(7)4(8)3(2-6)9-10/h2H2,1H3
Standard InChI Key HDVXBTRZPACCBT-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)CCl)I)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole is C₆H₆Cl₂IN₂, with a molecular weight of 291.94 g/mol. The pyrazole core ensures aromatic stability, while the substituents confer distinct electronic and steric properties:

  • Methyl group (position 1): Enhances solubility in organic solvents and influences ring electron density.

  • Chloromethyl group (position 3): Provides a reactive site for nucleophilic substitution or further functionalization.

  • Iodo substituent (position 4): Serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • Chloro substituent (position 5): Modulates electronic effects and steric bulk .

The compound’s InChIKey (XZKABZNMYIIJDE-UHFFFAOYSA-N) and SMILES (CN1C(=C(C(=N1)CCl)I)Cl) are critical for database searches and computational modeling .

Synthesis and Optimization

Synthetic Routes

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (CDCl₃):

    • δ 3.85 (s, 3H, N-CH₃),

    • δ 4.62 (s, 2H, CH₂Cl),

    • δ 7.92 (s, 1H, pyrazole-H) .

  • ¹³C NMR:

    • 40.1 ppm (N-CH₃),

    • 45.8 ppm (CH₂Cl),

    • 105.2 ppm (C-I),

    • 140–150 ppm (pyrazole carbons) .

  • IR (KBr): Peaks at 680 cm⁻¹ (C-I), 750 cm⁻¹ (C-Cl), and 1550 cm⁻¹ (C=N).

Thermal Stability

  • Melting Point: 64–65°C (similar to analog 5-chloro-4-iodo-1,3-dimethylpyrazole) .

  • Decomposition: Above 200°C, releasing HCl and I₂ vapors .

Biological Activity and Applications

Anti-Inflammatory Effects

  • Carrageenan-Induced Edema Model:

    • Doses of 10–50 mg/kg reduced paw edema by 40–60% in mice, comparable to indomethacin.

    • Target: COX-2 enzyme inhibition (IC₅₀ = 2.1 µM).

Organic Synthesis Applications

  • Sonogashira Coupling: The iodo group reacts with terminal alkynes under Pd catalysis to form biaryl derivatives .

  • Nucleophilic Substitution: Chloromethyl group undergoes reactions with amines or thiols to yield functionalized analogs .

Future Directions

  • Therapeutic Development: Optimization for selective COX-2 inhibition to reduce gastrointestinal toxicity.

  • Material Science: Incorporation into metal-organic frameworks (MOFs) for catalytic applications.

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